molecular formula C16H15FO2 B1327459 3'-Fluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898769-93-2

3'-Fluoro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327459
CAS No.: 898769-93-2
M. Wt: 258.29 g/mol
InChI Key: QMWSWVQLVGOBFZ-UHFFFAOYSA-N
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Description

3’-Fluoro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H15FO2. It is a fluorinated derivative of propiophenone, characterized by the presence of a fluoro group at the 3’ position and a methoxy group at the 2 position of the phenyl ring. This compound is used as a building block in organic synthesis and has applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-3-(2-methoxyphenyl)propiophenone typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity reagents and optimized reaction parameters ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-3-(2-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Fluoro-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Fluoro-3-(2-methylphenyl)propiophenone
  • 3’-Fluoro-α-pyrrolidinopropiophenone
  • 2’-Fluoropropiophenone

Uniqueness

3’-Fluoro-3-(2-methoxyphenyl)propiophenone is unique due to the combination of the fluoro and methoxy groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWSWVQLVGOBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644176
Record name 1-(3-Fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-93-2
Record name 1-Propanone, 1-(3-fluorophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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